2-CHLORO-3-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
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Overview
Description
2-Chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a phenoxy group attached to a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction utilizes organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of safety and efficiency compared to traditional batch reactors . These processes can be optimized to achieve high yields and selectivity by controlling reaction parameters such as temperature, concentration, and flow rates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and palladium catalysts for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce various substituted chromenone derivatives.
Scientific Research Applications
2-Chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its unique pharmacophores.
Mechanism of Action
The mechanism of action of 2-chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with molecular targets and pathways. The trifluoromethyl group and nitro group play crucial roles in its biological activity by modulating the compound’s electronic properties and enhancing its binding affinity to specific targets . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitrobenzotrifluoride: Shares the trifluoromethyl and nitro groups but lacks the chromenone core.
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol: Similar phenoxy and trifluoromethyl groups but different core structure.
Uniqueness
2-Chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its combination of functional groups and the chromenone core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NO5/c21-15-8-13-11-3-1-2-4-12(11)19(26)30-17(13)9-18(15)29-16-6-5-10(25(27)28)7-14(16)20(22,23)24/h5-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWHFNKIJLRAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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